molecular formula C10H8ClF3O2 B1390709 3-[5-Chloro-2-(trifluoromethyl)phenyl]propionic acid CAS No. 916420-80-9

3-[5-Chloro-2-(trifluoromethyl)phenyl]propionic acid

Cat. No. B1390709
M. Wt: 252.62 g/mol
InChI Key: PWUOREFPPQVKFH-UHFFFAOYSA-N
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Description

“3-[5-Chloro-2-(trifluoromethyl)phenyl]propionic acid” is a chemical compound with the CAS Number: 916420-80-9. It has a molecular weight of 252.62 . The IUPAC name for this compound is 3-[5-chloro-2-(trifluoromethyl)phenyl]propanoic acid .


Molecular Structure Analysis

The InChI code for “3-[5-Chloro-2-(trifluoromethyl)phenyl]propionic acid” is 1S/C10H8ClF3O2/c11-7-2-3-8(10(12,13)14)6(5-7)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound “3-[5-Chloro-2-(trifluoromethyl)phenyl]propionic acid” has a molecular weight of 252.62 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Biological and Pharmacological Effects

  • Antioxidant and Therapeutic Roles : Phenolic acids like Chlorogenic Acid (CGA), which shares a similar structural motif with the specified compound, exhibit significant biological and pharmacological effects. These include antioxidant activity, anti-inflammatory properties, hepatoprotective effects, and modulation of lipid and glucose metabolism. Such compounds could potentially be explored for their therapeutic roles in managing metabolic disorders and oxidative stress-related diseases (Naveed et al., 2018).

  • Anticancer Potential : Derivatives of cinnamic acid, which structurally resemble the given compound by containing a phenyl propionic acid framework, have been investigated for their anticancer properties. Research suggests these compounds could play significant roles in anticancer drug development, offering a basis for exploring similar potentials in compounds like 3-[5-Chloro-2-(trifluoromethyl)phenyl]propionic acid (De et al., 2011).

Environmental Impact and Degradation

  • Pesticide Industry Wastewater Treatment : Compounds structurally related to the specified chemical, such as 2,4-Dichlorophenoxyacetic acid and its derivatives, are common in pesticide industry wastewater. Understanding the treatment options and environmental fate of these compounds can provide insights into managing the environmental impact of structurally related compounds (Goodwin et al., 2018).

  • Microbial Degradation of Polyfluoroalkyl Chemicals : The environmental persistence and degradation pathways of polyfluoroalkyl substances, which include fluorinated groups similar to those in the specified compound, have been extensively studied. Insights into their microbial degradation can inform environmental risk assessments and management strategies for related compounds (Liu & Avendaño, 2013).

  • Bioaccumulation and Toxicity Concerns : Studies on the bioaccumulation and toxicity of perfluoroalkyl and polyfluoroalkyl substances can provide a framework for assessing the environmental and health risks associated with the use of fluorinated compounds, including those structurally related to 3-[5-Chloro-2-(trifluoromethyl)phenyl]propionic acid (Conder et al., 2008).

properties

IUPAC Name

3-[5-chloro-2-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c11-7-2-3-8(10(12,13)14)6(5-7)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUOREFPPQVKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-Chloro-2-(trifluoromethyl)phenyl]propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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